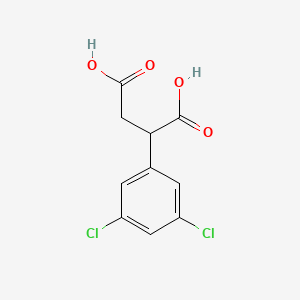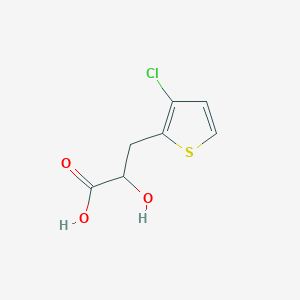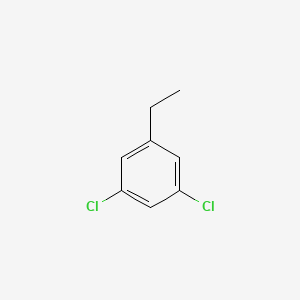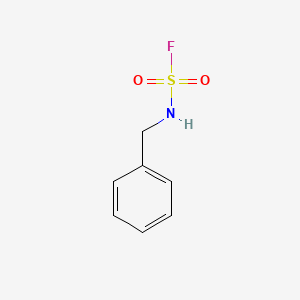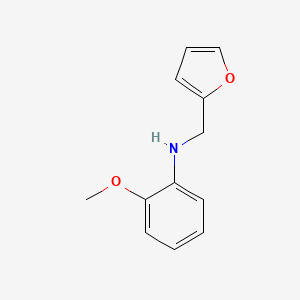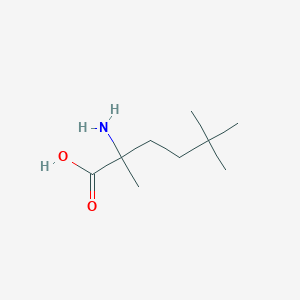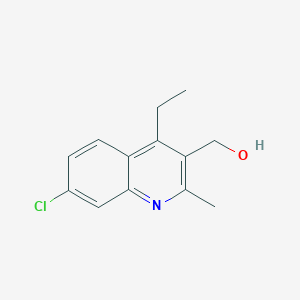
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-ethyl-2-methylquinoline.
Reduction: The quinoline derivative is then subjected to reduction conditions to introduce the methanol group at the 3-position. This can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)aldehyde or (7-Chloro-4-ethyl-2-methylquinolin-3-yl)carboxylic acid.
Reduction: Formation of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)amine.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: The compound can modulate cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
- (7-Chloro-4-ethylquinolin-3-yl)methanol
- (7-Chloro-2-methylquinolin-3-yl)methanol
- (4-Ethyl-2-methylquinolin-3-yl)methanol
Uniqueness: (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of both chloro and ethyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-10-11-5-4-9(14)6-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI-Schlüssel |
RHJKLAYHYYTMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC(=CC2=NC(=C1CO)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



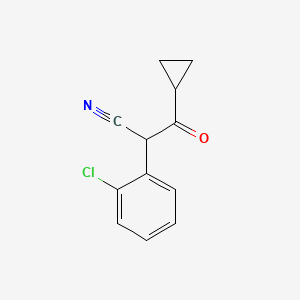

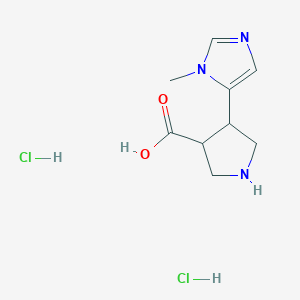
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
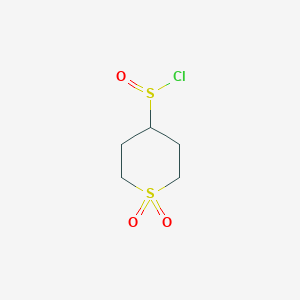
amine](/img/structure/B13225347.png)
